molecular formula C20H25N3O2 B2913046 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034588-23-1

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2913046
CAS No.: 2034588-23-1
M. Wt: 339.439
InChI Key: GEVYRYMZNNKIIR-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use.Benzamide derivatives are an active area of investigation in preclinical research, with scientific literature and patents indicating their potential in studying neuropathic pain and inflammatory pain pathways . The core structure of this molecule, which features a benzamide group linked to a piperidine moiety, is common in compounds being explored for their biological activity . Related chemical structures, such as those based on a 2-ethoxybenzamide scaffold, have also been identified and studied as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a recognized target in metabolic disease research . Researchers can utilize this compound to explore structure-activity relationships (SAR) and investigate mechanisms of action within biological systems. As with all compounds of this class, it is provided strictly for research purposes in laboratory settings. It is not for human consumption, and appropriate safety procedures should be followed when handling this material.

Properties

IUPAC Name

2-ethoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-25-19-6-4-3-5-18(19)20(24)22-15-16-9-13-23(14-10-16)17-7-11-21-12-8-17/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVYRYMZNNKIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through a reaction involving pyridine and piperidine under controlled conditions.

    Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

    Ethoxy Substitution: The ethoxy group is added via an etherification reaction, typically using ethyl iodide or a similar ethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogen added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.

Scientific Research Applications

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide can be contextualized against related benzamide and piperidine derivatives. Key comparisons include:

Crystallographic and Conformational Analysis

  • Piperidine Ring Conformation : The target compound’s piperidine ring likely adopts a semi-chair conformation, as observed in structurally related analogs (e.g., 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide). This conformation facilitates intermolecular interactions, such as N–H⋯O and C–H⋯O hydrogen bonds, which stabilize crystal packing and influence bioavailability.
  • Dihedral Angles : In related compounds, the dihedral angle between benzene rings ranges from 89.1° to 90°, suggesting near-perpendicular alignment that may optimize steric and electronic interactions with target proteins.

Pharmacokinetic Considerations

  • LogP and Solubility : Ethoxy and pyridin-4-yl groups likely confer moderate lipophilicity (LogP ~2.5–3.0), balancing membrane permeability and aqueous solubility. In contrast, sulfonamide analogs (e.g., 2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide) may exhibit higher polarity, reducing bioavailability.

Biological Activity

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide, a synthetic organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H25N3O2C_{20}H_{25}N_{3}O_{2} with a molecular weight of 339.4 g/mol. Its structure features a piperidine ring, a pyridine moiety, and an ethoxy group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC20H25N3O2
Molecular Weight339.4 g/mol
CAS Number2034588-23-1

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate the activity of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways. By inhibiting PTP1B, this compound may enhance insulin sensitivity and glucose uptake, making it a candidate for diabetes treatment .

In Vitro Studies

Research has shown that derivatives of benzamide compounds can exhibit significant biological activities. For instance, one study indicated that related compounds could enhance insulin-stimulated glucose uptake in cellular models without significant cytotoxicity . This suggests potential applications in treating type 2 diabetes mellitus (T2DM).

Case Studies

Recent investigations into related compounds have provided insights into their biological activities:

  • Compound 10m : A derivative that exhibited high PTP1B inhibitory potency (IC50 = 0.07 μM) and significant selectivity over T-cell PTPase (32-fold). It also demonstrated good membrane permeability (P_app = 2.41×1062.41\times 10^{-6} cm/s), indicating its potential for further development as an antidiabetic agent .
  • Benzamide Derivatives : A series of compounds structurally similar to this compound have been studied for their kinase inhibition properties, showing moderate to high potency against various targets relevant to cancer therapy .

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